molecular formula C9H9BrCl2O B14775216 1-Bromo-4,5-dichloro-2-isopropoxybenzene

1-Bromo-4,5-dichloro-2-isopropoxybenzene

Cat. No.: B14775216
M. Wt: 283.97 g/mol
InChI Key: LPQXZCXSYDOOPV-UHFFFAOYSA-N
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Description

1-Bromo-4,5-dichloro-2-isopropoxybenzene is a halogenated aromatic compound with the molecular formula C₉H₈BrCl₂O. Its structure consists of a benzene ring substituted with bromine (position 1), chlorine atoms (positions 4 and 5), and an isopropoxy group (-OCH(CH₃)₂, position 2). The isopropoxy group introduces steric bulk and electron-donating effects, influencing the compound’s reactivity and physical properties. This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, or materials science, where selective functionalization of aromatic rings is critical.

Properties

Molecular Formula

C9H9BrCl2O

Molecular Weight

283.97 g/mol

IUPAC Name

1-bromo-4,5-dichloro-2-propan-2-yloxybenzene

InChI

InChI=1S/C9H9BrCl2O/c1-5(2)13-9-4-8(12)7(11)3-6(9)10/h3-5H,1-2H3

InChI Key

LPQXZCXSYDOOPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1Br)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-4,5-dichloro-2-isopropoxybenzene typically involves the bromination and chlorination of 2-isopropoxybenzene. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst . Industrial production methods may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-4,5-dichloro-2-isopropoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium carbonate, dioxane, and ethanol . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4,5-dichloro-2-isopropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4,5-dichloro-2-isopropoxybenzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The isopropoxy group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

1-Bromo-4,5-dichloro-2-fluorobenzene
  • Molecular Formula : C₆H₂BrCl₂F
  • Key Differences :
    • Position 2 Substituent : Fluorine (electron-withdrawing) vs. isopropoxy (electron-donating).
    • Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the ring, directing electrophilic substitution to meta positions. In contrast, the isopropoxy group activates the ring ortho/para to itself .
    • Steric Effects : The isopropoxy group introduces significant steric hindrance, reducing reactivity in bulky reaction environments compared to fluorine.
  • Applications : Fluorinated analogs are often intermediates in agrochemical synthesis, whereas the isopropoxy variant may serve as a directing group in catalytic coupling reactions.
4-Bromo-1,2-diaminobenzene
  • Molecular Formula : C₆H₆BrN₂
  • Key Differences: Substituents: Amino groups (positions 1 and 2) vs. halogens and isopropoxy. Reactivity: Amino groups are highly reactive in electrophilic substitutions (e.g., diazotization) and form coordination complexes, unlike halogen/isopropoxy derivatives . Solubility: Polar amino groups enhance water solubility, whereas halogen/isopropoxy groups increase lipophilicity.
  • Applications: Diaminobenzenes are precursors for dyes and polymers, contrasting with halogenated derivatives’ roles in cross-coupling reactions.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Substituents Boiling/Melting Point* Solubility Profile Reactivity Highlights
1-Bromo-4,5-dichloro-2-isopropoxybenzene 304.43 Br, Cl₂, OCH(CH₃)₂ High (estimated) Organic solvents (e.g., DCM) Ortho/para-directing, steric hindrance
1-Bromo-4,5-dichloro-2-fluorobenzene 260.35 Br, Cl₂, F Moderate Low polarity solvents Meta-directing, electron-deficient
4-Bromo-1,2-diaminobenzene 187.03 Br, NH₂ (positions 1,2) Low (sublimes) Polar solvents (e.g., water) Electrophilic substitution, oxidation-sensitive

*Note: Exact data for the target compound is unavailable; values are inferred from substituent contributions.

Reactivity in Key Reactions

  • Steric hindrance from the isopropoxy group may slow kinetics compared to less bulky analogs .
  • Nucleophilic Aromatic Substitution :
    • Electron-withdrawing groups (e.g., Cl, F) activate the ring for nucleophilic attack. The isopropoxy group’s electron-donating nature reduces reactivity in such reactions compared to fluorinated derivatives .
  • Oxidative Stability: Amino-substituted analogs (e.g., 4-bromo-1,2-diaminobenzene) are prone to oxidation, requiring inert storage conditions, whereas halogenated derivatives are more stable .

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